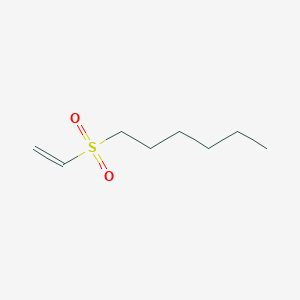
Sulfone, hexyl vinyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfone, hexyl vinyl is a compound that belongs to the class of vinyl sulfones. Vinyl sulfones are characterized by the presence of a sulfone group (SO2) attached to a vinyl group (CH=CH2). These compounds are known for their reactivity and versatility in various chemical reactions, making them valuable in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vinyl sulfones, including sulfone, hexyl vinyl, can be achieved through several methods:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This method uses α,β-unsaturated carboxylic acids and sulfonyl chlorides under decarboxylative conditions.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to form vinyl sulfones under specific conditions.
Industrial Production Methods
Industrial production of vinyl sulfones often involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfone, hexyl vinyl undergoes various types of chemical reactions, including:
Oxidation: Vinyl sulfones can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of vinyl sulfones can lead to the formation of sulfides.
Substitution: Vinyl sulfones can undergo nucleophilic substitution reactions, particularly with thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Thiols are frequently used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thioethers.
Applications De Recherche Scientifique
Sulfone, hexyl vinyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition, particularly cysteine proteases.
Medicine: Investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sulfone, hexyl vinyl involves its reactivity with nucleophiles, particularly thiols. The vinyl group in the compound is electrophilic, allowing it to form covalent bonds with the thiol groups of cysteine residues in enzymes. This covalent modification can inhibit the activity of the enzyme by blocking its active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl vinyl sulfone
- Methyl vinyl sulfone
- Phenyl vinyl sulfone
Comparison
Sulfone, hexyl vinyl is unique due to its hexyl group, which imparts different physical and chemical properties compared to other vinyl sulfones. For example, the hexyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Propriétés
Numéro CAS |
21961-08-0 |
|---|---|
Formule moléculaire |
C8H16O2S |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
1-ethenylsulfonylhexane |
InChI |
InChI=1S/C8H16O2S/c1-3-5-6-7-8-11(9,10)4-2/h4H,2-3,5-8H2,1H3 |
Clé InChI |
UBDLKKKJTYCRRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


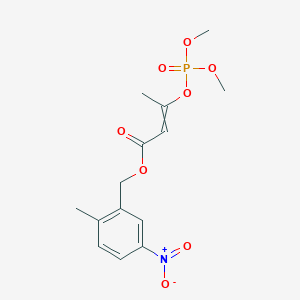
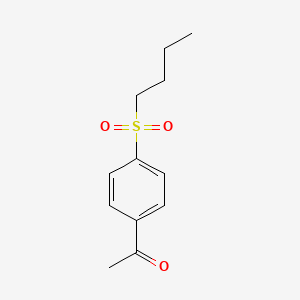
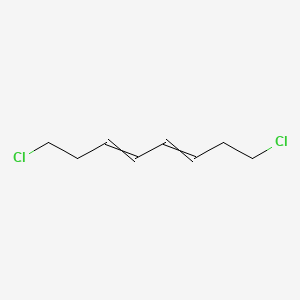
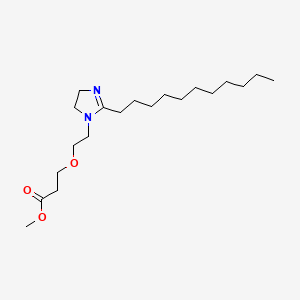
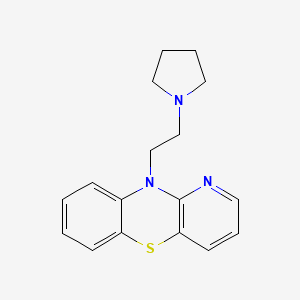
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
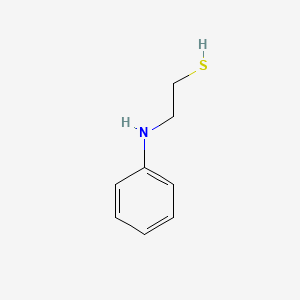
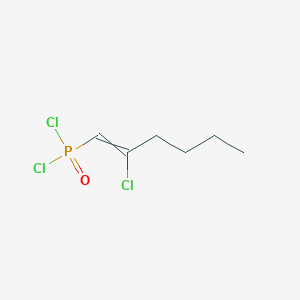
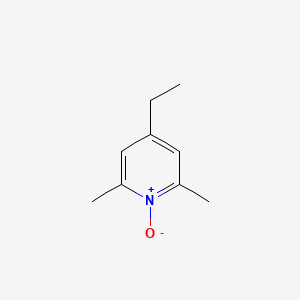
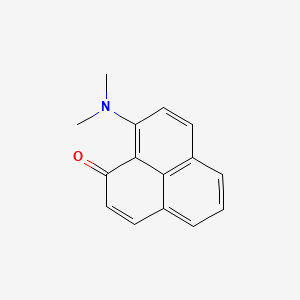
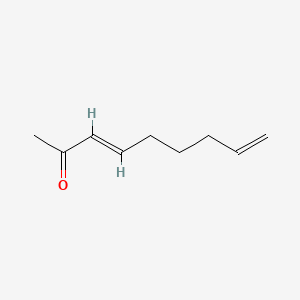
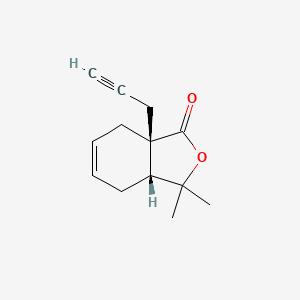
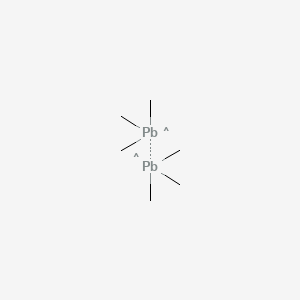
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
